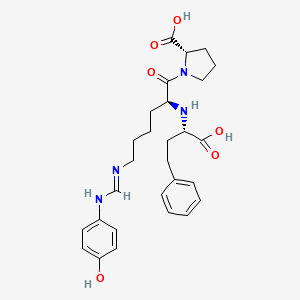
(S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N'-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
(S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N’-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a phenylpropyl group, and a formimidamido group, making it a molecule of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N’-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenylpropyl group, and the attachment of the formimidamido group. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N’-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N’-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicine, (S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N’-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid could be investigated for its therapeutic potential. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and materials. Its unique properties could be leveraged to create products with enhanced performance and functionality.
Mécanisme D'action
The mechanism of action of (S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N’-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the desired effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidine derivatives and molecules with phenylpropyl and formimidamido groups. Examples include:
- (S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N’-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid analogs with different substituents.
- Pyrrolidine-2-carboxylic acid derivatives with varying side chains.
Uniqueness
The uniqueness of (S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N’-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid lies in its specific combination of functional groups and stereochemistry. This unique structure allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(4-hydroxyanilino)methylideneamino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O6/c33-22-14-12-21(13-15-22)30-19-29-17-5-4-9-23(26(34)32-18-6-10-25(32)28(37)38)31-24(27(35)36)16-11-20-7-2-1-3-8-20/h1-3,7-8,12-15,19,23-25,31,33H,4-6,9-11,16-18H2,(H,29,30)(H,35,36)(H,37,38)/t23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNWLCXGCZTZFI-SDHOMARFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN=CNC2=CC=C(C=C2)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN=CNC2=CC=C(C=C2)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919283 | |
| Record name | N~2~-(1-Carboxy-3-phenylpropyl)-N~6~-[(4-hydroxyanilino)methylidene]lysylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92234-10-1 | |
| Record name | L-proline, N2-((1S)-1-carboxy-3-phenylpropyl)-N6-((4-hydroxyphenyl)iminomethyl)-L-lysyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092234101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-(1-Carboxy-3-phenylpropyl)-N~6~-[(4-hydroxyanilino)methylidene]lysylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


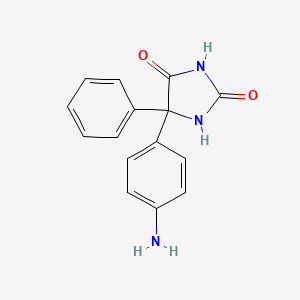
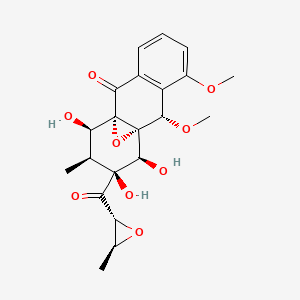
![1-Cyclopropyl-7-[4-(2,2-diphosphonoethyl)piperazin-1-yl]-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1213614.png)
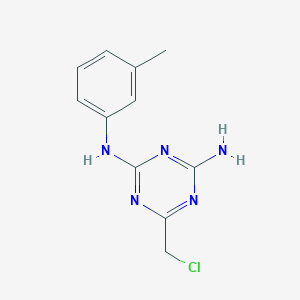
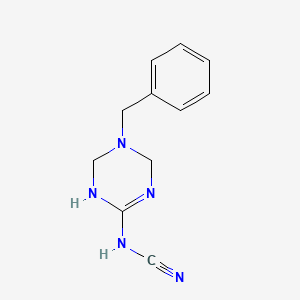
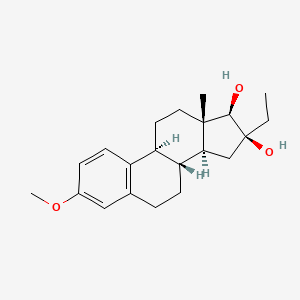
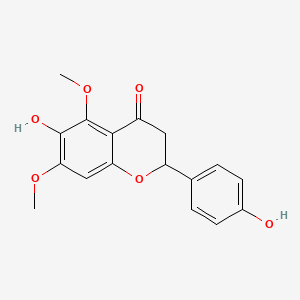
![(10R)-4-Hydroxy-3,5,14-trimethoxy-18-methyl-18-azatetracyclo[8.5.3.01,11.02,7]octadeca-2,4,6,11,14-pentaen-13-one](/img/structure/B1213622.png)
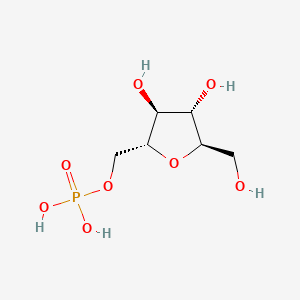
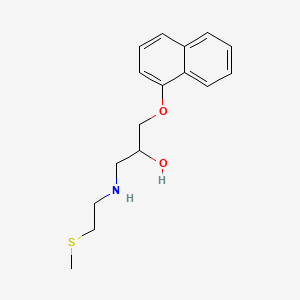
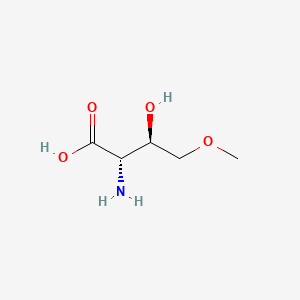
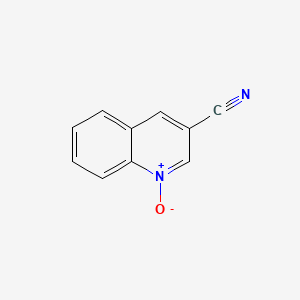
![2-Propanol, 1-[4-(2-methoxyethoxy)phenoxy]-3-[(1-methylethyl)amino]-](/img/structure/B1213634.png)

